molecular formula C20H30N2OS B5677617 3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol

3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol

Cat. No.: B5677617
M. Wt: 346.5 g/mol
InChI Key: PUWNQFVEHKGXBA-UHFFFAOYSA-N
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Description

3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol is a complex organic compound that features a piperidine ring, a thiophene ring, and a propynol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl chloride in the presence of a base.

    Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling of the Piperidine and Thiophene Rings: This step involves the formation of a carbon-nitrogen bond between the piperidine and thiophene rings using a suitable coupling reagent.

    Introduction of the Propynol Group: The final step involves the addition of a propynol group to the thiophene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-2-yl]prop-2-yn-1-ol
  • 3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-4-yl]prop-2-yn-1-ol
  • 3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-3-yl]prop-2-yn-1-ol

Uniqueness

The uniqueness of 3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[5-[[[1-(cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c23-11-5-8-18-12-20(24-16-18)13-21-19-9-4-10-22(15-19)14-17-6-2-1-3-7-17/h12,16-17,19,21,23H,1-4,6-7,9-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWNQFVEHKGXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NCC3=CC(=CS3)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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